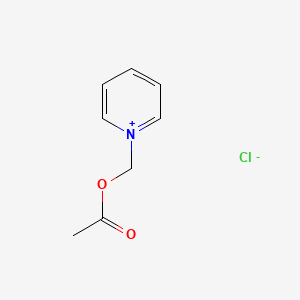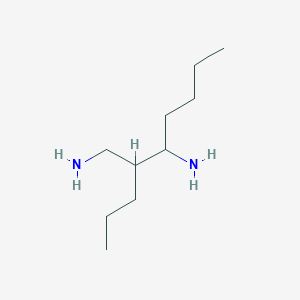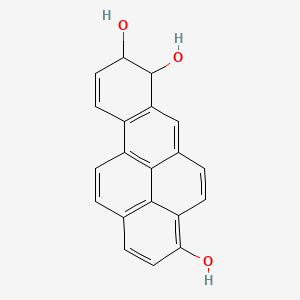
Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- typically involves the chlorination of phenol derivatives under controlled conditions. The reaction requires the presence of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, and is conducted at elevated temperatures to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.
Substitution: Electrophilic substitution reactions are common, where the chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Trichlorophenols and trichlorobenzoic acids.
Reduction: Dichlorophenols and monochlorophenols.
Substitution: Substituted phenols with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its high reactivity makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- is used in biological research to study the effects of chlorinated phenols on biological systems. It serves as a model compound to understand the impact of environmental pollutants on living organisms.
Medicine: In the medical field, this compound is investigated for its potential antimicrobial properties. It may be used in the development of new antibiotics or disinfectants.
Industry: Industrially, this compound is used in the production of dyes, resins, and other chemical products. Its ability to act as a precursor for various chemical reactions makes it valuable in manufacturing processes.
Wirkmechanismus
The mechanism by which Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Phenol, 2,4,6-trichloro-: This compound is structurally similar but lacks the additional phenoxy group.
Phenol, 2,3,6-trichloro-4-(2,4,6-trichlorophenoxy)-: This compound has a different arrangement of chlorine atoms on the benzene ring.
Uniqueness: Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- is unique due to its specific arrangement of chlorine atoms and the presence of the phenoxy group. This combination of structural features gives it distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
94897-81-1 |
|---|---|
Molekularformel |
C12H4Cl6O2 |
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)phenol |
InChI |
InChI=1S/C12H4Cl6O2/c13-4-1-6(15)12(7(16)2-4)20-8-3-5(14)9(17)10(18)11(8)19/h1-3,19H |
InChI-Schlüssel |
RBMKIFIAPAQBQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2O)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate](/img/structure/B15347585.png)







![1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane](/img/structure/B15347621.png)




